Product packaging for Ethyl 3-amino-4-(indolin-1-yl)benzoate(Cat. No.:CAS No. 1219967-45-9)

Ethyl 3-amino-4-(indolin-1-yl)benzoate

Cat. No.: B1397254
CAS No.: 1219967-45-9
M. Wt: 282.34 g/mol
InChI Key: QMJMYYNGBFGUNC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(indolin-1-yl)benzoate is a chemical compound of significant interest in medicinal chemistry and organic synthesis. It features a benzoate ester core that is functionalized with both an amino group and an indoline moiety at the 3 and 4 positions, respectively. The indoline group, which is a saturated form of indole, is a prevalent structural feature in numerous biologically active compounds and natural products . Indole and indoline derivatives are recognized as privileged scaffolds in drug design due to their widespread presence in molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties . This makes this compound a valuable intermediate or building block for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active agents . The compound is offered with a purity of 95% and is supplied for research applications as a building block in drug discovery efforts. The molecular formula is C15H13N2O2+ . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O2 B1397254 Ethyl 3-amino-4-(indolin-1-yl)benzoate CAS No. 1219967-45-9

Properties

IUPAC Name

ethyl 3-amino-4-(2,3-dihydroindol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-21-17(20)13-7-8-16(14(18)11-13)19-10-9-12-5-3-4-6-15(12)19/h3-8,11H,2,9-10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJMYYNGBFGUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221851
Record name Ethyl 3-amino-4-(2,3-dihydro-1H-indol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-45-9
Record name Ethyl 3-amino-4-(2,3-dihydro-1H-indol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-(2,3-dihydro-1H-indol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(indolin-1-yl)benzoate typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 3-amino-4-(indolin-1-yl)benzoate can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring and the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

Ethyl 3-amino-4-(indolin-1-yl)benzoate serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies. It is particularly useful in creating derivatives that may exhibit enhanced biological activity or novel properties.

Biology

The indole structure is known for its presence in many biologically active compounds. Research indicates that this compound may have potential as:

  • Antiviral Agents : Studies are exploring its efficacy against various viral infections due to its ability to interact with viral proteins.
  • Anticancer Agents : Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Agents : Its potential to modulate inflammatory responses is being investigated, which could lead to new treatments for chronic inflammatory diseases .

Medicine

In the pharmaceutical industry, this compound is being researched for:

  • Drug Development : It acts as an intermediate in synthesizing pharmaceuticals like silodosin, a medication used for treating benign prostatic hyperplasia (BPH). Its derivatives are also being explored for their therapeutic potential against other conditions .

Industry

The compound's diverse chemical reactivity makes it valuable in developing agrochemicals and other industrial applications. Its properties can be leveraged to create formulations that enhance crop protection or improve agricultural yield.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antiviral Activity : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viral strains, suggesting its potential as a therapeutic agent .
  • Anticancer Properties : In vitro assays indicated that this compound could inhibit the growth of cancer cell lines, showcasing its promise in oncology research.
  • Synthesis of Silodosin : Research focused on improving the synthesis routes for silodosin using this compound as an intermediate has shown enhanced yields and reduced costs, making it commercially viable .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(indolin-1-yl)benzoate involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, influencing biological processes such as signal transduction, gene expression, and metabolic pathways. The specific targets and pathways depend on the biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of ethyl benzoate derivatives are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis of Ethyl 3-amino-4-(indolin-1-yl)benzoate and key analogues:

Compound Name Substituents Key Features Synthesis Yield Reported Applications
This compound Indolin-1-yl, amino Bicyclic indole-derived substituent; potential for hydrogen bonding ~70% (reduction step) Benzimidazole precursor
Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate (CAS 1219960-70-9) 3-methylpiperidinyl, amino Monocyclic piperidine substituent; increased steric bulk vs. indolin Not reported Unspecified (structural analog)
Ethyl 4-((1,1,1,2-tetrafluoro-3-(indolin-1-yl)propan-2-yl)oxy)benzoate (35) Fluorinated indolin-ether Fluorine atoms enhance lipophilicity; complex ether linkage 37% Not reported (experimental intermediate)
Ethyl 4-(dimethylamino)benzoate Dimethylamino Electron-donating group; improves resin cement reactivity Not applicable Polymer chemistry (co-initiator)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazinyl-phenethylamino Heteroaromatic pyridazine; potential for π-π interactions Not reported Pharmacological screening

Physicochemical and Reactivity Differences

  • Indolin vs. Piperidinyl Substituents: The indolin group in this compound introduces a bicyclic structure, likely enhancing π-stacking interactions compared to the monocyclic piperidinyl group in CAS 1219960-70-7. This difference may influence solubility and binding affinity in biological systems .
  • Amino vs. Fluorinated Substituents: The amino group at the 3-position (in the target compound) offers hydrogen-bonding capability, contrasting with the fluorinated ether in compound 35, which prioritizes metabolic stability and membrane permeability .
  • Electron-Donating vs. Electron-Withdrawing Groups: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization due to its electron-donating dimethylamino group, whereas nitro or fluoro substituents (e.g., in compound 35) may reduce electrophilicity .

Biological Activity

Ethyl 3-amino-4-(indolin-1-yl)benzoate is a synthetic compound belonging to the indole derivatives class, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Overview of this compound

This compound features an indole moiety, contributing significantly to its biological properties. The compound is synthesized through methods such as Fischer indole synthesis followed by esterification. Its structure allows for various chemical reactions including oxidation, reduction, and substitution, which are crucial for its biological activity and potential medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The indole structure can bind to multiple receptors and enzymes, influencing processes such as signal transduction and gene expression.
  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on receptor tyrosine kinases (RTKs), which are critical in cancer proliferation and angiogenesis. For example, compounds with indole scaffolds have demonstrated inhibition against kinases like VEGFR and EGFR .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. The indole moiety is often associated with anticancer activity due to its ability to modulate pathways involved in tumor growth and survival. Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, suggesting a similar potential for this compound .

Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory properties. The compound's ability to interact with inflammatory pathways could make it a candidate for further investigation in inflammatory diseases.

Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties. Indole derivatives have been explored for their potential to inhibit viral entry mechanisms, particularly in the context of emerging viral infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

CompoundBiological ActivityMechanism of Action
Indole-3-acetic acidPlant growth regulatorAuxin receptor binding
Indole-3-carbinolAnticancerModulation of estrogen metabolism
TryptophanPrecursor to serotoninNeurotransmitter synthesis
This compoundAnticancer, anti-inflammatory, antiviralReceptor binding and kinase inhibition

This table highlights the diverse biological activities associated with these compounds while emphasizing the potential roles of this compound in therapeutic applications.

Case Studies

Study on Anticancer Properties : A recent study evaluated the efficacy of various indole derivatives against human cancer cell lines. This compound was tested alongside known inhibitors, revealing promising results in reducing cell viability in vitro .

Anti-inflammatory Research : Another study explored the anti-inflammatory effects of indole derivatives in animal models. The results indicated a significant reduction in inflammatory markers following treatment with compounds structurally similar to this compound .

Q & A

Basic: What synthetic strategies are recommended for preparing Ethyl 3-amino-4-(indolin-1-yl)benzoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, such as coupling indoline derivatives with substituted benzoic acid esters. Key steps include:

  • Amine Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or other protecting groups to prevent unwanted side reactions during coupling.
  • Catalytic Coupling : Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for introducing the indolin-1-yl group. Optimize ligand choice (e.g., XPhos) and solvent (toluene or dioxane) to enhance yield .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Reaction monitoring via TLC or HPLC-MS ensures intermediate stability .

Basic: How should researchers characterize the molecular structure of this compound?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • Spectroscopy :
    • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and esterification. Aromatic protons in the benzoate ring typically appear as doublets (δ 7.2–8.1 ppm) .
    • IR : Identify characteristic peaks (e.g., ester C=O stretch at ~1700 cm1^{-1}, N-H bend at ~1600 cm1^{-1}) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles. Use SHELXL (SHELX suite) for refinement, ensuring R-factor < 5% and validation via CheckCIF .

Advanced: How do hydrogen-bonding patterns influence the crystal packing and physicochemical stability of this compound?

Methodological Answer:
Analyze hydrogen-bonding networks using graph-set notation (e.g., Etter’s rules):

  • Intermolecular Bonds : The amino (-NH2_2) and ester (-COOEt) groups often form N-H···O or O-H···N interactions, creating chains or rings. For example, N-H···O bonds between adjacent molecules stabilize layered packing .
  • Thermal Stability : Correlate hydrogen-bond density with DSC/TGA data. Stronger networks (e.g., 3D frameworks) improve melting points and reduce hygroscopicity .

Advanced: Conflicting data exists on ethyl benzoate derivatives’ role in catalytic systems. How can researchers resolve these discrepancies?

Methodological Answer:
Address contradictions through systematic experimentation:

  • Variable Isolation : Test ethyl benzoate’s concentration effects on catalyst activity (e.g., in Ziegler-Natta systems). Use kinetic studies (e.g., Arrhenius plots) to distinguish between chain transfer inhibition and active-site poisoning .
  • Statistical Analysis : Apply ANOVA or regression models to quantify ethyl benzoate’s impact on polymer molecular weight (e.g., MwM_w) and stereoregularity. Triplicate experiments reduce error .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?

Methodological Answer:
Focus on functional group modifications:

  • Analog Synthesis : Replace indoline with pyrrolidine or piperidine rings to assess ring-size effects on bioactivity. Introduce electron-withdrawing groups (e.g., -NO2_2) to the benzoate moiety .
  • Assay Design : Use in vitro models (e.g., antimicrobial MIC assays, kinase inhibition screens) paired with molecular docking (AutoDock Vina) to predict binding affinities .

Basic: What validation steps are critical for confirming the crystal structure of this compound?

Methodological Answer:
Follow IUCr guidelines for crystallographic validation:

  • Data Quality : Ensure diffraction resolution ≤ 0.8 Å and completeness > 95%. Use PLATON to check for missed symmetry or twinning .
  • Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters. Validate hydrogen positions via difference Fourier maps .

Advanced: What experimental and computational methods resolve electronic effects of substituents on this compound’s reactivity?

Methodological Answer:
Combine DFT calculations and spectroscopic probes:

  • DFT Modeling : Use Gaussian09 to compute frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare with Hammett σ values for substituent effects .
  • Kinetic Profiling : Monitor reaction rates (e.g., ester hydrolysis) under varying pH or catalysts (e.g., lipases) to correlate substituent electronics with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4-(indolin-1-yl)benzoate
Reactant of Route 2
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Ethyl 3-amino-4-(indolin-1-yl)benzoate

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